1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-
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Overview
Description
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is known for its unique structure, which includes an indole core substituted with carboxycarbonyl and propynyl groups. The molecular formula is C11H8N2O5, and it has a molecular weight of 248.1916 .
Preparation Methods
The synthesis of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The introduction of the carboxycarbonyl and propynyl groups can be achieved through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for potential therapeutic applications, such as drug development for various diseases.
Industry: Indole compounds are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- is unique due to its specific substituents. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
These compounds share the indole core but differ in their functional groups and biological activities, highlighting the versatility and importance of indole derivatives in various fields.
Properties
CAS No. |
849468-05-9 |
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Molecular Formula |
C14H10N2O5 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
6-(oxaloamino)-1-prop-2-ynylindole-5-carboxylic acid |
InChI |
InChI=1S/C14H10N2O5/c1-2-4-16-5-3-8-6-9(13(18)19)10(7-11(8)16)15-12(17)14(20)21/h1,3,5-7H,4H2,(H,15,17)(H,18,19)(H,20,21) |
InChI Key |
JSJRUVQKSGGNMS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=CC2=CC(=C(C=C21)NC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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